

Application Note: Quantification of Spirgetine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Spirgetine*

Cat. No.: *B1682164*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirgetine is a novel psychoactive compound under investigation for its therapeutic potential. To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a sensitive, specific, and robust analytical method for the quantification of **Spirgetine** in biological matrices is crucial.[1][2] This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of **Spirgetine** in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid UPLC separation and detection using a triple quadrupole mass spectrometer.[3][4][5] This approach provides the high sensitivity and specificity required for bioanalytical studies.

Experimental Protocols

1. Materials and Reagents

- Analytes: **Spirgetine** reference standard (≥99% purity), **Spirgetine**-d4 (internal standard, IS) (≥99% purity).
- Solvents: HPLC-grade acetonitrile, methanol, and water (LC-MS grade).
- Reagents: Formic acid (≥98%).
- Matrix: Human plasma (K2-EDTA anticoagulant) from certified vendors.

2. Instrumentation and Conditions

- LC System: Waters ACQUITY Premier UPLC System.
- MS System: Sciex QTRAP 6500+ with an Electrospray Ionization (ESI) source.
- Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m).

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.5 mL/min.
- Gradient:
 - 0.0-0.5 min: 5% B
 - 0.5-2.5 min: 5% to 95% B
 - 2.5-3.0 min: Hold at 95% B
 - 3.1-4.0 min: Return to 5% B (re-equilibration).
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.

Mass Spectrometric Conditions:

- Ionization Mode: ESI Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions (m/z):
 - **Spirgetine**: 351.2 \rightarrow 174.3 (Quantifier), 351.2 \rightarrow 117.1 (Qualifier).

- **Spirgetine-d4** (IS): 355.2 → 178.3.
- Key Parameters:
 - IonSpray Voltage: 5500 V.
 - Temperature: 550°C.
 - Curtain Gas: 35 psi.
 - Collision Gas: Medium.

3. Sample Preparation Protocol (Protein Precipitation)

- Thaw frozen human plasma samples at room temperature.
- Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard working solution (**Spirgetine-d4**, 100 ng/mL in 50% methanol).
- Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.
- Inject the sample into the LC-MS/MS system.

Data and Results

The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline. The validation assessed selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.

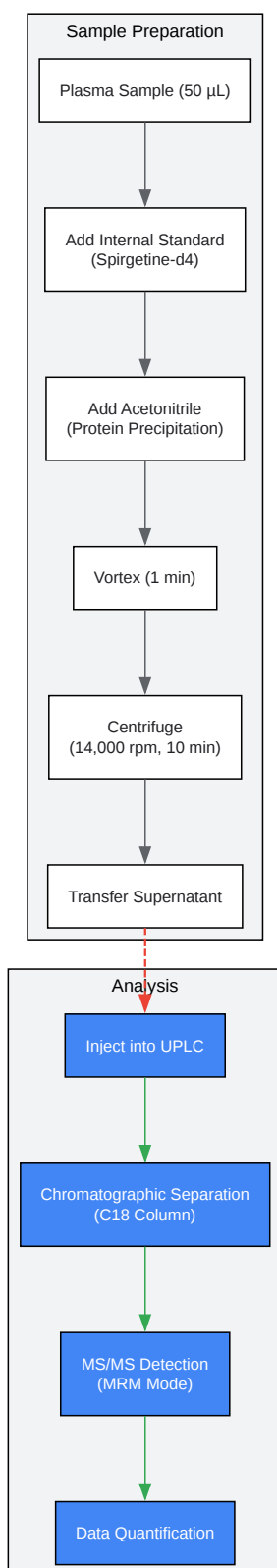
Method Validation Summary

The quantitative performance of the assay is summarized in the table below. The method demonstrated excellent linearity over the specified concentration range and met the acceptance criteria for accuracy and precision, typically within $\pm 15\%$ ($\pm 20\%$ at the LLOQ).

| Validation Parameter | Result |
|--------------------------------------|-------------------------|
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r^2) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | $\leq 8.5\%$ |
| Inter-day Precision (%CV) | $\leq 11.2\%$ |
| Accuracy (% Bias) | -9.7% to 7.3% |
| Mean Extraction Recovery | > 90% |
| Matrix Effect | Minimal (92% - 104%) |
| Stability (Freeze/Thaw, 3 cycles) | Stable (<10% deviation) |
| Stability (Autosampler, 24h at 10°C) | Stable (<8% deviation) |

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for **Spirigetine** quantification in plasma.

Method Validation Parameters

Caption: Key parameters for bioanalytical method validation.

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References

- 1. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. a protein precipitation extraction method [protocols.io]
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